molecular formula C3H5N3OS B12353910 5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one

5-(Methylsulfanyl)-4,5-dihydro-1,2,4-triazol-3-one

Cat. No.: B12353910
M. Wt: 131.16 g/mol
InChI Key: TZHCIOWSFHQUIV-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring with a methylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-methylsulfanylated triazole.

    Substitution: Triazole derivatives with different substituents replacing the methylsulfanyl group.

Scientific Research Applications

3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets like receptors or DNA. The methylsulfanyl group can enhance the compound’s binding affinity and specificity for its target, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-dihydro-1H-1,2,4-triazol-5-one: Lacks the methylsulfanyl group, making it less hydrophobic and potentially less active in certain applications.

    3-(ethylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and binding properties.

    3-(methylsulfanyl)-1,2,4-triazole: Similar core structure but without the dihydro component, which can influence its stability and reactivity.

Uniqueness

The presence of the methylsulfanyl group in 3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such modifications can lead to improved drug candidates.

Properties

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

3-methylsulfanyl-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C3H5N3OS/c1-8-3-4-2(7)5-6-3/h3H,1H3,(H,4,7)

InChI Key

TZHCIOWSFHQUIV-UHFFFAOYSA-N

Canonical SMILES

CSC1NC(=O)N=N1

Origin of Product

United States

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